N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
The triazoloquinoxaline derivatives, which are structurally related to the first compound, have been synthesized with the intention of exploring their potential as antiviral agents. Some of these compounds have shown promising results in plaque-reduction assays, indicating their ability to inhibit viral replication .
Antimicrobial Activities
Compounds with the triazoloquinoxaline moiety have demonstrated significant antibacterial and antifungal activities. Specifically, derivatives have shown strong in vitro activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Cancer Research
Triazoles, which are part of the molecular structure of these compounds, have been identified as potential cancer prevention agents. They work by reducing or eliminating free radicals, thus protecting cells against oxidative damage .
Drug Development
The presence of nitrogen-containing heterocycles, such as those found in the second compound, is common in many physiologically active compounds and drugs. These structures are essential in the development of new medications with various therapeutic applications .
Antiparasitic Potential
The triazolopyridine sulfonamides, related to the first compound, have targets involved in parasitic growth. Inhibiting these targets can potentially halt the growth of parasites, offering a new avenue for antiparasitic drug development .
Chemical Synthesis and Modification
The structural complexity of these compounds allows for various chemical modifications, which can lead to the synthesis of novel derivatives with enhanced biological activities. This is crucial for the development of new drugs and materials .
Mechanism of Action
, a class of compounds to which “N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” belongs, have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution and some of the synthesized compounds have shown promising antiviral activity . They have also demonstrated strong in vitro activity against certain bacteria and fungi .
properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-7-17(12-15)14-26(19-9-4-8-18(22)13-19)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQYZCBDVDKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
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